N-(3,5-Dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide, also known as roflumilast, is a potent and selective phosphodiesterase-4 (PDE4) inhibitor. [ [] ] While its clinical applications are not discussed here, its role in scientific research stems from its ability to selectively target PDE4, an enzyme involved in various inflammatory and immune responses. [ [] ] This selectivity makes it a valuable tool for investigating the role of PDE4 in cellular processes and disease models.
N-(3,5-Dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide acts as a potent and selective inhibitor of PDE4. [ [] ] PDE4 specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger molecule involved in various cellular signaling pathways. [ [] ] By inhibiting PDE4, N-(3,5-Dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide prevents the breakdown of cAMP, leading to increased intracellular cAMP levels. [ [] ] This, in turn, modulates the activity of downstream signaling pathways, ultimately exerting anti-inflammatory and immunomodulatory effects. [ [] ]
N-(3,5-Dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide has been investigated for its potential in treating inflammatory and immune-related conditions, particularly in the context of respiratory diseases. [ [] ] Studies have demonstrated its efficacy in various in vivo and in vitro models of airway diseases. [ [] ] For instance, N-(3,5-Dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide effectively inhibited allergen-induced bronchoconstriction in guinea pigs, suppressed early airway reactions, and reduced cell infiltration and inflammatory markers in the lungs of rats. [ [] ] These findings highlight its potential as a valuable tool in scientific research for investigating the mechanisms of inflammation and immune responses in the respiratory system and exploring novel therapeutic strategies.
CAS No.: 22054-14-4
CAS No.: 1976-85-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.:
CAS No.: 136112-79-3